2-(4-Hydroxyphenyl)propanedial
Description
2-(4-Hydroxyphenyl)propanedial is an organic compound featuring a propanedial backbone (two aldehyde groups on a three-carbon chain) substituted with a 4-hydroxyphenyl group. This structure confers unique chemical reactivity due to the electron-withdrawing phenolic hydroxyl group and the electrophilic aldehyde moieties.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)propanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-6,8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVCCERNIMQBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)propanedial can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(4-Hydroxyphenyl)propanedial has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)propanedial involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, its hydroxyphenyl group can interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Functional Group Variations
(a) Propanedial Derivatives
- 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial ():
- Structure : Propanedial substituted with a pyranylidene ring bearing bulky tert-butyl groups.
- Key Differences : The tert-butyl groups enhance steric hindrance and lipophilicity, reducing solubility in polar solvents compared to 2-(4-hydroxyphenyl)propanedial. The pyranylidene moiety may also stabilize the compound via conjugation, altering reactivity toward nucleophiles.
- Physicochemical Data : Molecular mass = 262.34 g/mol; Molecular formula = C₁₆H₂₂O₃ .
(b) 4-Hydroxyphenyl-Substituted Analogs
- 3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid) (): Structure: Propanoic acid with a 4-hydroxyphenyl group. Key Differences: The carboxylic acid group increases hydrophilicity and acidity (pKa ~4.5) compared to the aldehydes in propanedial. Phloretic acid is a known phenylpropanoic acid with roles in lignin biosynthesis and antioxidant activity . Applications: Used as a biomarker in gut microbiota studies and a precursor in polymer synthesis.
N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide ():
- Structure : Amide derivative with a 4-hydroxyphenethyl group.
- Key Differences : The amide group enhances stability against hydrolysis compared to aldehydes. This compound, isolated from Citrus species, highlights the bioactivity of 4-hydroxyphenyl-containing molecules .
Biological Activity
2-(4-Hydroxyphenyl)propanedial, also known as 2-(4-hydroxyphenyl)malonaldehyde, is an organic compound with the molecular formula C9H8O3. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.
The compound can be synthesized through various methods, commonly involving the reaction of 4-hydroxybenzaldehyde with malonic acid under reflux conditions using solvents like ethanol or methanol. The resulting product can be purified through recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. In vitro studies have shown that the compound can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is attributed to its hydroxyphenyl group, which can donate electrons and stabilize free radicals .
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
| Ferric Reducing Antioxidant Power (FRAP) | 15 |
The biological activity of this compound is mediated through several mechanisms:
- Oxidative Stress Modulation : The compound generates reactive oxygen species (ROS), which can modulate signaling pathways related to cell survival and apoptosis.
- Enzyme Interaction : Its hydroxy group allows interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Cell Membrane Disruption : The lipophilic nature of the compound aids in penetrating microbial membranes, leading to cell lysis .
Case Studies
A notable case study involved the evaluation of this compound's effects on diabetic models. In a controlled experiment, diabetic rats treated with this compound showed significant reductions in blood glucose levels and improved insulin sensitivity compared to untreated controls. This suggests potential therapeutic applications in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
